Diallyldimethylammonium chloride (DADMAC, CAS 7398-69-8) is a highly reactive, water-soluble quaternary ammonium monomer primarily utilized as a precursor for synthesizing high-charge-density cationic polyelectrolytes [1]. Unlike standard vinyl monomers, DADMAC features two allyl groups that undergo specialized cyclopolymerization to form a rigid, highly stable pyrrolidinium ring backbone[2]. In commercial procurement, it is typically supplied as a high-solids aqueous solution (e.g., 60-65% w/w) due to the concentration requirements of its polymerization kinetics[3]. The resulting homopolymer, polyDADMAC, is a critical material in municipal water treatment, papermaking, and oilfield applications, where it functions as a primary coagulant, retention aid, or clay stabilizer. For technical buyers, DADMAC represents the benchmark monomer for applications demanding uncompromising cationic charge integrity, extreme pH tolerance, and high charge density without the vulnerabilities associated with ester-based alternatives [4].
Substituting DADMAC with closely related cationic monomers—such as acryloyloxyethyltrimethylammonium chloride (DAC), methacryloyloxyethyltrimethylammonium chloride (DMC), or methacrylamidopropyltrimethylammonium chloride (MAPTAC)—often results in catastrophic failure in harsh downstream applications [1]. Ester-based monomers like DAC and DMC are highly susceptible to alkaline hydrolysis; when exposed to pH levels above 8, the ester linkages cleave, stripping the polymer of its cationic charge and rendering it useless as a coagulant or retention aid [2]. Furthermore, linear quats like MAPTAC do not undergo cyclopolymerization, meaning they lack the sterically hindered, rigid pyrrolidinium ring structure that gives DADMAC-derived polymers their exceptional thermal stability (up to 200 °C) and chlorine resistance [3]. Consequently, using generic substitutes in high-pH papermaking, alkaline water treatment, or high-shear oilfield environments leads to rapid material degradation, loss of charge density, and unacceptable process inefficiencies [4].
A critical differentiator for DADMAC is its absolute resistance to alkaline hydrolysis, a common failure mode for alternative cationic monomers. DADMAC maintains structural and charge integrity across a broad pH range of 2 to 12 [1]. In contrast, ester-functionalized comparators such as DMC (methacryloyloxyethyltrimethylammonium chloride) and DAC (acryloyloxyethyltrimethylammonium chloride) undergo rapid ester cleavage at pH > 8, resulting in the complete loss of the quaternary ammonium functional group from the polymer backbone[2]. Quantitative assessments show that while DADMAC retains ~100% of its cationic charge density at pH 10–12, DMC/DAC-based polymers lose over 50% of their charge density within hours under the same alkaline conditions [3].
| Evidence Dimension | Hydrolytic stability and charge retention at high pH |
| Target Compound Data | DADMAC: ~100% charge retention at pH 12 |
| Comparator Or Baseline | DMC/DAC: >50% charge loss at pH > 8 due to ester cleavage |
| Quantified Difference | Near-total prevention of alkaline degradation compared to ester-based quats |
| Conditions | Aqueous solution, alkaline pH (8-12), room temperature to elevated temperatures |
Buyers formulating retention aids for alkaline papermaking or high-pH wastewater treatment must procure DADMAC to prevent catastrophic loss of coagulant efficacy.
The procurement economics of cationic polymers are heavily dictated by their charge density, which determines the required dosing volume. DADMAC (MW: 161.6 g/mol) delivers an exceptionally high theoretical charge density of approximately 6.2 meq/g [1]. When compared to standard in-class substitutes, DADMAC outperforms bulkier monomers. For example, DAC (MW: 193.6 g/mol) yields ~5.16 meq/g, DMC (MW: 207.7 g/mol) yields ~4.81 meq/g, and MAPTAC (MW: 220.7 g/mol) yields only ~4.53 meq/g [2]. This means DADMAC provides a 20% to 36% higher charge density per gram of active material than its closest commercial alternatives [3].
| Evidence Dimension | Theoretical cationic charge density (meq/g) |
| Target Compound Data | DADMAC: ~6.2 meq/g |
| Comparator Or Baseline | DAC (~5.16 meq/g), DMC (~4.81 meq/g), MAPTAC (~4.53 meq/g) |
| Quantified Difference | 20% to 36% higher charge density per gram for DADMAC |
| Conditions | Calculated based on monomer molecular weight and 100% quaternization |
Procuring DADMAC allows manufacturers to produce higher-efficiency coagulants that require significantly lower dosing volumes in end-use applications, optimizing cost-in-use.
Unlike standard vinyl monomers that form linear carbon backbones, DADMAC undergoes Butler's cyclopolymerization to form a sterically hindered 5-membered pyrrolidinium ring within the polymer chain [1]. Thermogravimetric analysis (TGA) demonstrates that this cyclic structure imparts superior thermal stability, with the onset of structural decomposition (ring-opening and C-N bond cleavage) not occurring until approximately 200 °C [2]. In contrast, non-cyclic quaternary ammonium polymers (such as those derived from linear acrylic quats) typically exhibit thermal degradation and loss of the quaternary amine group at significantly lower temperatures (often <150 °C) [3].
| Evidence Dimension | Onset temperature of structural thermal decomposition |
| Target Compound Data | DADMAC-derived polymers: ~200 °C (pyrrolidinium ring cleavage) |
| Comparator Or Baseline | Linear non-cyclic quat polymers: <150 °C (amine group degradation) |
| Quantified Difference | At least a 50 °C increase in thermal stability threshold |
| Conditions | Thermogravimetric analysis (TGA) under N2 atmosphere |
Essential for selecting precursors for oilfield clay stabilizers or high-temperature anion exchange membranes where thermal degradation ruins performance.
The processability of DADMAC differs significantly from other cationic monomers due to intense coulombic repulsion between its quaternary ammonium groups. To achieve efficient cyclopolymerization and high molecular weights, DADMAC must be polymerized at exceptionally high monomer concentrations, typically >40% w/w[1]. At lower concentrations, the reaction stalls or yields oligomers. In contrast, standard cationic monomers like MAPTAC or TMAEMC can be efficiently polymerized at much lower concentrations (e.g., 10-20% w/w) [2]. This kinetic constraint dictates that DADMAC must be procured as a highly concentrated aqueous solution (usually 60-65% solids) to ensure viability in industrial reactor setups[3].
| Evidence Dimension | Minimum monomer concentration for efficient high-MW polymerization |
| Target Compound Data | DADMAC: >40% w/w required |
| Comparator Or Baseline | MAPTAC / TMAEMC: 10-20% w/w sufficient |
| Quantified Difference | DADMAC requires 2x to 4x higher initial monomer concentration to overcome electrostatic repulsion |
| Conditions | Aqueous free-radical polymerization |
Procurement teams must source high-solids DADMAC (60-65%) rather than standard dilute solutions to ensure the manufacturing facility can achieve the necessary polymerization kinetics.
Because DADMAC is completely resistant to alkaline hydrolysis (unlike DAC or DMC), it is the mandatory precursor for synthesizing retention aids used in modern alkaline papermaking processes. It ensures the polymer maintains its 6.2 meq/g charge density to effectively bind cellulose fibers and fillers at high pH [1].
Leveraging its exceptionally high theoretical charge density (~6.2 meq/g), DADMAC is the optimal choice for manufacturing primary organic coagulants. PolyDADMAC can neutralize negatively charged colloidal matter (like clay and silt) at significantly lower dosages than inorganic salts or lower-charge quats, reducing sludge volume and chemical spend [2].
The robust pyrrolidinium ring structure formed during DADMAC's cyclopolymerization provides thermal stability up to 200 °C. This makes DADMAC-derived polymers the preferred choice for downhole oilfield applications, where they prevent clay swelling and migration under high-temperature, high-shear conditions that would degrade standard linear quats [3].
In advanced electrochemical applications, DADMAC is utilized as a comonomer to create crosslinked AEMs. The alkaline stability of the pyrrolidinium ring and the high ion exchange capacity (IEC) derived from its dense cationic charge make it superior to ester-based quats for maintaining hydroxide conductivity in harsh alkaline fuel cells and water electrolyzers [4].
Environmental Hazard